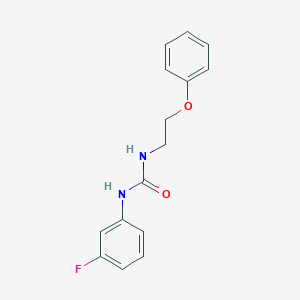
1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Imaging Agents for Angiogenesis
The urea subunit, found in various pharmaceuticals, plays a crucial role in the development of PET biomarkers for molecular imaging of angiogenic processes. Fluorine-18 labeled diaryl ureas, structurally related to 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea, have been synthesized as VEGFR-2/PDGFR dual inhibitors for potential PET biomarkers. This research highlights the utility of these compounds in imaging angiogenic activity, providing a pathway for the development of diagnostic agents in cancer research and other diseases related to angiogenesis (Ilovich et al., 2008).
Fluorophore Development for Biological Sciences
Compounds bearing urea functionalities have been explored for the development of fluorescent dyes and chemosensors. For instance, a Boranil fluorophore with a nitro-phenyl group has been converted into various derivatives, including urea and thiourea, showcasing strong luminescence properties. These derivatives find applications in labeling experiments, such as with Bovine Serum Albumin (BSA), indicating their potential in biological labeling and imaging applications (Frath et al., 2012).
Synthesis and Characterization of Polymers
The synthesis and characterization of polyurethane urea based on fluorine-containing bisphenoxydiamine demonstrate the material science applications of urea derivatives. These polymers, incorporating fluorine elements, exhibit enhanced mechanical properties and thermal stability, pointing to their utility in developing advanced materials with specific performance characteristics (Qin et al., 2006).
Fluoride Ion Sensing
N-Phenyl-N’-(3-quinolinyl)urea has been developed as a selective chemosensor for fluoride ions based on a proton transfer mechanism. Such research indicates the potential of urea derivatives in environmental monitoring and analytical chemistry, particularly for detecting fluoride ions in various matrices (Jia et al., 2009).
Antimicrobial Applications
Research on N-alkyl substituted urea derivatives reveals their potential as antimicrobial agents. These compounds have shown promising antibacterial and antifungal activities, indicating their relevance in developing new therapeutic agents to combat microbial infections (Zheng et al., 2010).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-5-4-6-13(11-12)18-15(19)17-9-10-20-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFBXRHSKQCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)
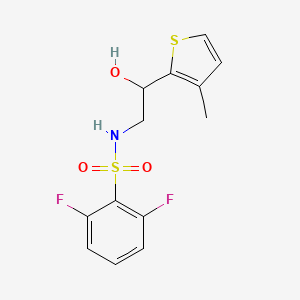
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)
![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)
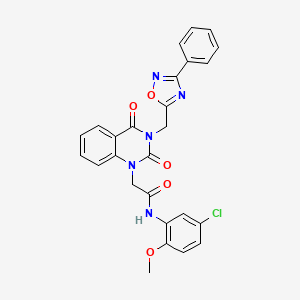

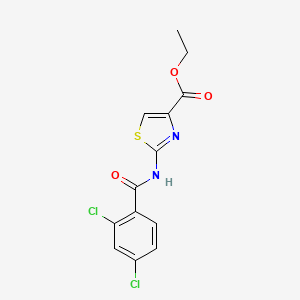
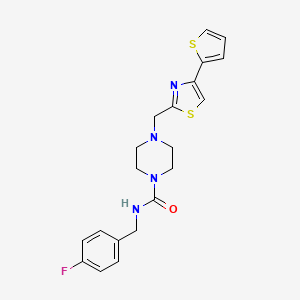

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
